molecular formula C22H27N3O5 B3036887 Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate CAS No. 400085-04-3

Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate

Cat. No.: B3036887
CAS No.: 400085-04-3
M. Wt: 413.5 g/mol
InChI Key: WEVMEWOLWGVCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate is a chemical compound known for its complex structure and potential applications in various fields. It is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a pyridine ring with two ester groups. This compound is of interest due to its potential biological activities and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate typically involves multi-step organic reactions. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-(4-phenylpiperazino)-2,6-pyridinedicarboxylate
  • Diethyl 4-(4-methylpiperazino)-2,6-pyridinedicarboxylate
  • Diethyl 4-(4-chlorophenylpiperazino)-2,6-pyridinedicarboxylate

Uniqueness

Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

diethyl 4-[4-(4-methoxyphenyl)piperazin-1-yl]pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-4-29-21(26)19-14-17(15-20(23-19)22(27)30-5-2)25-12-10-24(11-13-25)16-6-8-18(28-3)9-7-16/h6-9,14-15H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVMEWOLWGVCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate
Reactant of Route 3
Reactant of Route 3
Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.